Mono(4-pentenyl)phthalate-d4

Beschreibung

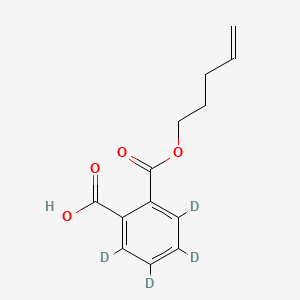

Molecular Architecture and Isotopic Labeling Patterns

This compound consists of a phthalic acid backbone (1,2-benzenedicarboxylic acid) esterified with a 4-pentenyl group at one carboxylic acid position, while the other remains unesterified. The molecular formula is C₁₃H₁₄O₄ , with four hydrogen atoms replaced by deuterium at the 3,4,5,6 positions of the benzene ring. This isotopic labeling introduces a mass shift of +4 atomic mass units compared to the non-deuterated analog, critical for distinguishing the compound in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

The pentenyl chain introduces conformational flexibility, with the double bond at the 4-position influencing rotational barriers and spatial orientation. Fourier-transform infrared (FTIR) spectroscopy of similar phthalate esters reveals characteristic C=O stretching vibrations at 1,710–1,740 cm⁻¹ and C-O-C ester linkages at 1,250–1,280 cm⁻¹. In deuterated analogs like this compound, the absence of C-H vibrations in the aromatic region (3,000–3,100 cm⁻¹) confirms successful deuteration.

Table 1: Key Structural Parameters of this compound

Comparative Analysis of Deuteration Sites in Phthalate Derivatives

Deuteration patterns in phthalate derivatives vary depending on the target application. For example:

- Mono-2-ethylhexyl phthalate-d4 incorporates deuterium exclusively on the benzene ring, similar to this compound, to preserve the alkyl chain’s reactivity in metabolic studies.

- Benzyl butyl phthalate-d4 labels the benzene ring but retains non-deuterated ester groups, enabling tracking of hydrolysis products in environmental samples.

The choice of deuteration site impacts analytical sensitivity. Deuterium on the aromatic ring minimizes interference with fragmentation patterns in electron ionization MS, whereas deuterium on alkyl chains alters retention times in gas chromatography. For this compound, the 4-pentenyl group remains non-deuterated, ensuring its participation in chemical reactions (e.g., oxidation or ester cleavage) without isotopic interference.

Table 2: Deuteration Patterns in Common Phthalate Derivatives

Crystallographic Studies and Conformational Dynamics

X-ray diffraction (XRD) studies of deuterated phthalates reveal that isotopic substitution minimally alters crystal packing compared to non-deuterated analogs. For example, sodium acid phthalate crystals exhibit orthorhombic symmetry (space group B2ab) with unit cell parameters a = 6.7 Å, b = 9.8 Å, and c = 11.2 Å. While specific data for this compound are limited, its structural similarity to other phthalate esters suggests comparable conformational dynamics :

- The pentenyl chain adopts a gauche conformation in the solid state, minimizing steric hindrance with the benzene ring.

- Intermolecular hydrogen bonding between the free carboxylic acid group and adjacent ester oxygen stabilizes the crystal lattice.

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset temperatures near 200°C, consistent with the thermal stability of this compound. Differential scanning calorimetry (DSC) further reveals a glass transition temperature (T₉) of approximately –50°C, attributed to the flexibility of the pentenyl chain.

Eigenschaften

Molekularformel |

C13H14O4 |

|---|---|

Molekulargewicht |

238.27 g/mol |

IUPAC-Name |

2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid |

InChI |

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D |

InChI-Schlüssel |

HYCQCFCIEMXEMJ-YBNXMSKUSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC=C)[2H])[2H] |

Kanonische SMILES |

C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Mono(4-Pentenyl)phthalat-d4 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien für Substitutionsreaktionen sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid).

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Research Applications

Mono(4-pentenyl)phthalate-d4 is primarily utilized in research settings due to its ability to interact with biological systems. Its applications include:

- Proteomics : The compound serves as a biochemical tool for studying protein-ligand interactions and enzyme inhibition. Its deuterated form allows for enhanced tracking in mass spectrometry, facilitating the analysis of complex biological processes.

- Enzyme Studies : Research has focused on how this compound interacts with enzymes, providing insights into biochemical pathways and potential therapeutic applications. The unique structure aids in understanding specific mechanisms that are not typically observed with other phthalate esters.

Case Studies

- Proteomic Studies : In a study involving enzyme inhibition, this compound was utilized to elucidate the interaction between specific enzymes and substrates. The results indicated that the compound could effectively inhibit enzyme activity, providing a potential pathway for therapeutic development.

- Mass Spectrometry Applications : The use of this compound in mass spectrometry allowed researchers to track metabolic pathways more accurately. The compound's deuterated nature provided distinct mass signatures that facilitated the identification of metabolic products in complex biological samples.

- Environmental Impact Assessment : Research into the environmental fate of phthalates has highlighted the role of compounds like this compound as biomarkers for exposure assessment. Studies have shown that monitoring such compounds can provide insights into human exposure levels and potential health risks associated with phthalates .

Wirkmechanismus

Der Wirkungsmechanismus von Mono(4-Pentenyl)phthalat-d4 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Als deuterierte Verbindung kann es im Vergleich zu seinem nicht deuterierten Gegenstück unterschiedliche kinetische Isotopeffekte aufweisen. Dies kann die Geschwindigkeit chemischer Reaktionen und die Stabilität von Zwischenprodukten beeinflussen. Die spezifischen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom Kontext seiner Verwendung in Forschung und Anwendung ab .

Vergleich Mit ähnlichen Verbindungen

Deuterated phthalates vary in side-chain structure, functional groups, and analytical applications. Below is a detailed comparison based on substituents, molecular properties, and research applications.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituent Chain | Key Functional Groups | CAS Number | Purity | Storage Conditions |

|---|---|---|---|---|---|---|---|

| Mono(4-pentenyl)phthalate-d4* | C₁₃H₁₀D₄O₄ | ~270.27† | 4-pentenyl | Ester, deuterated ring | Not provided | >95% (HPLC) | +4°C‡ |

| Diethyl phthalate-d4 | C₁₂H₁₄D₄O₄ | 222.26 | Ethyl | Ester, deuterated ring | 93952-12-6 | >95% | Room temperature |

| Monohexyl phthalate-d4 | C₁₄H₁₄D₄O₄ | 254.31 | Hexyl | Ester, deuterated ring | 24539-57-9 | >95% | +20°C |

| Mono(4-carboxybutyl)phthalate-d4 | C₁₃H₁₀D₄O₆ | 270.27 | 4-carboxybutyl | Carboxyl, ester | 1794737-39-5 | >95% | +4°C |

| rac Mono(ethylhexyl)phthalate-d4 | C₁₆H₂₂D₄O₄ | 298.41 | Ethylhexyl | Branched ester | 1276197-22-8 | 98% | Ambient |

*Inferred from naming conventions; †Estimated based on similar compounds; ‡Assumed from analogous deuterated phthalates .

Analytical Characteristics

Table 2: Mass Spectrometry and Chromatography Data

| Compound Name | Quantitative Ion (m/z) | Retention Time (1D/2D) | Key Applications |

|---|---|---|---|

| Diethyl phthalate-d4 | 153 | 1.03 (2D) | Internal standard for pesticides, PAHs |

| Monohexyl phthalate-d4 | 153 | Not reported | Metabolic tracing in environmental samples |

| Mono(4-carboxybutyl)phthalate-d4 | 153 | Not reported | Biomarker for phthalate metabolism |

| rac Mono(ethylhexyl)phthalate-d4 | 153 | Not reported | Environmental pollutant analysis |

Deuterated phthalates share common quantitative ions (e.g., m/z 153) due to the conserved aromatic ring structure, but retention times vary with side-chain hydrophobicity. For example, diethyl phthalate-d4 elutes earlier (1.03 min in 2D chromatography) than longer-chain analogs like di-n-octyl phthalate-d4 (2.17 min) .

Functional and Application Differences

- This compound: Likely used to track metabolites with unsaturated side chains in biological matrices. Its 4-pentenyl group may influence binding affinity to proteins or enzymes .

- Mono(4-carboxybutyl)phthalate-d4: A carboxylated derivative, critical for studying oxidative metabolism pathways of phthalates in humans .

- Diethyl phthalate-d4 : Widely used as a surrogate standard in air and dust analyses due to its volatility and compatibility with GC-MS .

- rac Mono(ethylhexyl)phthalate-d4: Employed in tracing branched phthalates in environmental samples, reflecting its resistance to biodegradation .

Environmental Monitoring

Deuterated phthalates like diethyl phthalate-d4 and di-n-octyl phthalate-d4 are spiked into samples to correct for matrix effects in GC-MS. Their recoveries in dust and air samples exceed 90%, ensuring precise quantification of parent compounds .

Metabolic Studies

Mono(4-carboxybutyl)phthalate-d4 has been detected in urine as a biomarker for diisononyl phthalate (DINP) exposure, with concentrations correlating with liver enzyme activity .

Vorbereitungsmethoden

Core Synthetic Pathways

Esterification of Phthalic Anhydride with 4-Penten-1-ol

The foundational step in synthesizing mono(4-pentenyl)phthalate-d4 is the esterification of phthalic anhydride with 4-penten-1-ol. This reaction typically employs acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under reflux conditions. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-penten-1-ol attacks the electrophilic carbonyl carbon of phthalic anhydride.

Reaction Conditions:

- Temperature: 80–120°C

- Catalyst Loading: 1–5 mol%

- Solvent: Toluene or dichloromethane (DCM)

- Yield: 65–85%

Deuterium incorporation occurs post-esterification through isotopic exchange or specialized deuteration reagents. For example, deuterated water (D₂O) or deuterium gas (D₂) in the presence of palladium catalysts enables selective deuteration at the benzylic positions of the phthalate moiety.

Deuteration Strategies

Deuteration is critical for ensuring minimal interference in mass spectrometric analyses. Two primary methods are employed:

Acid-Catalyzed H/D Exchange

Deuterium is introduced via refluxing the esterified product in D₂O with a catalytic amount of DCl or D₂SO₄. This method selectively deuterates labile protons adjacent to electron-withdrawing groups (e.g., carbonyls).

Key Parameters:

- Reaction Time: 12–24 hours

- Deuterium Incorporation: >95% at benzylic positions

Catalytic Deuteration with Metal Catalysts

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the exchange of hydrogen with deuterium under D₂ gas. This method is effective for aliphatic chains but requires careful control to prevent over-reduction of the double bond in the 4-pentenyl group.

Optimization Challenges:

- Selectivity: Competing hydrogenation of the pentenyl double bond necessitates low-pressure conditions (1–2 atm D₂).

- Yield: 70–90% deuteration efficiency.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and purity. Continuous flow reactors enhance reaction kinetics and reduce side products compared to batch processes. Key advantages include:

- Residence Time Control: Precise temperature and mixing prevent thermal degradation.

- Catalyst Recycling: Immobilized acid catalysts (e.g., sulfonated polystyrene resins) enable reuse over multiple cycles.

Table 1: Comparison of Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 8–12 | 2–4 |

| Yield (%) | 65–85 | 85–92 |

| Purity (%) | 90–95 | 97–99 |

| Catalyst Consumption | High | Low |

Purification Techniques

Post-synthesis purification is achieved via:

- Liquid-Liquid Extraction: Removes unreacted 4-penten-1-ol and acidic byproducts using ethyl acetate and sodium bicarbonate.

- Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) eluent isolates the deuterated product.

- Crystallization: Low-temperature recrystallization from ethanol/water mixtures enhances purity to >99%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm deuteration efficiency and structural integrity:

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular ion ([M-H]⁻) at m/z 237.12 (theoretical 237.10) and isotopic distribution consistent with four deuterium atoms.

Table 2: Key MS Fragmentation Patterns

| m/z | Fragment Ion | Assignment |

|---|---|---|

| 237 | [M-H]⁻ | Molecular ion |

| 193 | [M-CO₂D]⁻ | Loss of deuterated CO₂ |

| 149 | [C₆D₄(CO₂)₂]⁻ | Deuterated phthalate core |

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

- Double Bond Isomerization: The 4-pentenyl group may isomerize to 3-pentenyl under acidic conditions. Mitigation involves using mild acids (e.g., Amberlyst-15) and low temperatures.

- Over-Deuteration: Excessive deuteration alters pharmacokinetic properties. Controlled reaction times and catalyst loading prevent this.

Biologische Aktivität

Mono(4-pentenyl)phthalate-d4 is a deuterated derivative of mono(4-pentenyl)phthalate, characterized by its unique phthalate structure linked to a 4-pentenyl chain. This compound, with the molecular formula and a molecular weight of approximately 238.27 g/mol, has garnered attention in biochemical research due to its specific interactions with biological systems, particularly enzymes and proteins. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the esterification of phthalic anhydride with 4-penten-1-ol using an acid catalyst, such as sulfuric acid, under reflux conditions. This process can be optimized for higher yields and purity through continuous flow reactors and advanced separation techniques .

Enzyme Interactions

This compound has been primarily studied for its interactions with various enzymes. Its unique structure allows it to act as an inhibitor or modulator in biochemical pathways. For instance, research indicates that it can interact with phosphodiesterase enzymes, potentially influencing signaling pathways related to inflammation and other physiological processes .

Protein-Ligand Binding

The compound's deuterated form enhances its utility in mass spectrometry, allowing for precise tracking of protein-ligand interactions. Studies have shown that this compound can bind to specific proteins, facilitating investigations into its role in cellular mechanisms and disease models .

Comparative Analysis with Other Phthalates

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl phthalate | C10H10O4 | Commonly used plasticizer; less reactive |

| Diethyl phthalate | C12H14O4 | Widely used plasticizer; higher volatility |

| Di-n-butyl phthalate | C16H22O4 | Known for flexibility; higher molecular weight |

| Butyl benzyl phthalate | C19H22O4 | Used in adhesives; significant environmental concerns |

| This compound | C13H10D4O4 | Unique reactivity due to the 4-pentenyl chain |

Uniqueness : The 4-pentenyl chain in this compound imparts specific reactivity not observed in other phthalates, making it valuable for targeted biochemical research .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain phosphodiesterases involved in inflammatory responses. This inhibition suggests potential therapeutic applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Activity : Preliminary studies indicate that various phthalates possess antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against bacteria and fungi, warranting further investigation into this compound's potential .

- Phytotoxicity Assessments : The biological activity of phthalates extends to phytotoxic effects on plant growth. While direct studies on this compound are lacking, related compounds have demonstrated allelopathic effects that could impact agricultural practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.